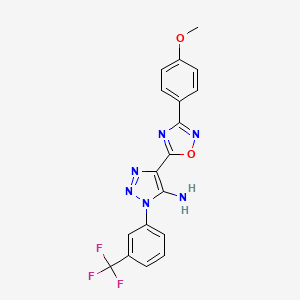

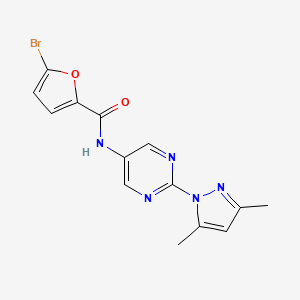

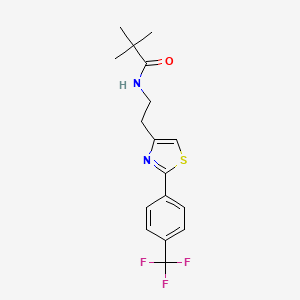

![molecular formula C15H21NO5 B2555455 2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid CAS No. 82278-99-7](/img/structure/B2555455.png)

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-([(tert-Butoxy)carbonyl]amino)propanoic acid”, also known as Boc-DL-Ala-OH, is a compound with the molecular formula C8H15NO4 . It’s also known by other names such as BOC-DL-ALANINE and n-boc-dl-alanine .

Molecular Structure Analysis

The molecular structure of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” includes a carbonyl group (C=O), an amino group (NH2), a tert-butoxy group (C(CH3)3O), and a propanoic acid group (CH2CH2COOH) .Physical And Chemical Properties Analysis

The molecular weight of “2-([(tert-Butoxy)carbonyl]amino)propanoic acid” is 189.21 g/mol . The compound has a computed InChIKey of QVHJQCGUWFKTSE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Organic Acids and Stable Isotope Metabolic Studies

Organic acids were analyzed in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon. This study presents quantitative data on the formation of various propanoic acids and other compounds, demonstrating the metabolic versatility of this archaeon and highlighting the role of organic acids in extreme environments (Rimbault et al., 1993).

Bromination of Cyclic Acetals

The preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds is described, focusing on the bromination of cyclic acetals from α-amino acids. This research contributes to the development of methodologies for creating chiral building blocks, which are crucial in the synthesis of bioactive compounds (Zimmermann & Seebach, 1987).

Enantioselective Synthesis of Neuroexcitant Analogs

The preparation of enantiomers of a neuroexcitant analog highlights the importance of enantioselective synthesis in creating compounds with potential neurological applications. This research demonstrates the precision required in synthesizing enantiomerically pure compounds for specific biological activities (Pajouhesh et al., 2000).

Enantiomerically Pure β-Amino Acids Synthesis

This study outlines the synthesis of enantiomerically pure β-amino acids, essential for producing peptides and pharmaceuticals. By developing new synthetic routes, this research contributes to the broader availability of chiral amino acids for drug development and other applications (Lakner et al., 2003).

Synthesis of Highly Lipophilic Amino Acids

The synthesis of N-Boc-protected amino acids with a mesityl group emphasizes the role of lipophilicity in drug design. Creating such compounds can lead to better drug candidates by improving their pharmacokinetic properties (Medina et al., 2000).

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHDMZILHKRUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

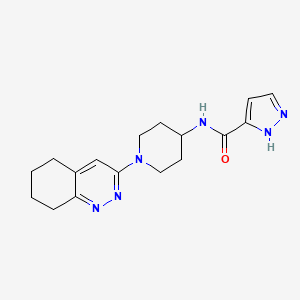

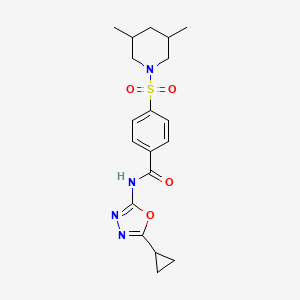

![4-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2555374.png)

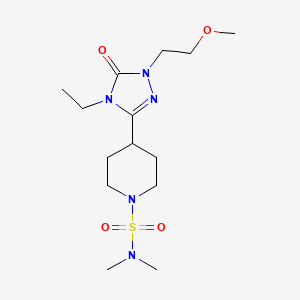

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]oxirane-2-carboxamide](/img/structure/B2555376.png)

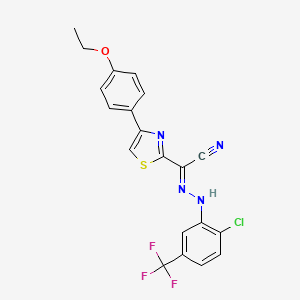

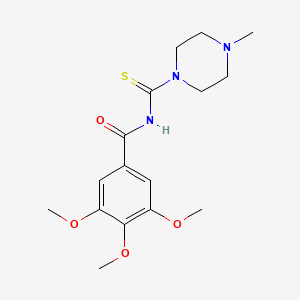

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

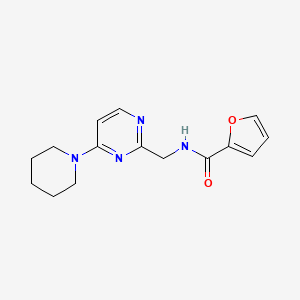

![2,2-dimethyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B2555393.png)

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)